N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a hydroxyethyl group substituted with a 4-(furan-2-yl)phenyl moiety. The sulfonamide group (-SO₂NH₂) at position 6 of the benzodioxine ring is a critical pharmacophore, often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-17(14-3-5-15(6-4-14)18-2-1-9-25-18)13-21-28(23,24)16-7-8-19-20(12-16)27-11-10-26-19/h1-9,12,17,21-22H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSXSYRUCKYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the benzodioxin and furan rings, followed by the introduction of the sulfonamido group. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzodioxin or furan rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes.
Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Structural Features and Substitutions
The table below highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:
*Molecular weights estimated from structural formulas.
Functional Group Analysis
- Sulfonamide vs. Sulfamoyl : The target compound’s sulfonamide group (-SO₂NH₂) differs from Compound B’s sulfamoyl (-NHSO₂-), which may reduce hydrogen-bonding capacity but improve metabolic stability .
- Hydroxyethyl vs.
- Furan vs. Fluorine : The furan ring in the target compound enables π-π stacking, while fluorine in Compounds A and C may strengthen halogen bonds with biological targets .
Hydrogen Bonding and Crystallography
The hydroxyl and sulfonamide groups in the target compound facilitate extensive hydrogen-bonding networks, as observed in related sulfonamide crystals (). Such interactions influence crystalline packing and solubility . In contrast, alkylated derivatives (e.g., Compound D) exhibit weaker hydrogen bonding but greater membrane permeability .
Research Findings and Pharmacological Implications
- Synthetic Routes : The synthesis of benzodioxine sulfonamides typically involves nucleophilic substitution or coupling reactions, as seen in and . For example, sulfonamide formation via reaction of benzodioxine intermediates with sulfonyl chlorides is common .
- Spectroscopic Confirmation : IR and NMR data () confirm functional groups like C=S (1240–1255 cm⁻¹) and NH (3150–3414 cm⁻¹), critical for verifying structural integrity in analogs .
- Biological Activity : Piperazine-containing analogs (Compound A) are frequently explored for CNS applications, while lipophilic derivatives (Compound D) may optimize pharmacokinetics .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A furan ring
- A phenyl group
- A benzodioxine moiety
- A sulfonamide functional group
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol
CAS Number: 2097934-60-4
Biological Activity Overview
Research indicates that compounds containing furan and sulfonamide groups exhibit a range of biological activities, including:
- Antimicrobial Activity: Furan derivatives have been shown to possess antibacterial properties, potentially effective against resistant strains of bacteria.
- Antioxidant Properties: The presence of the furan ring contributes to antioxidant activity, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit key enzymes involved in bacterial metabolism and replication.
- Interaction with Cellular Targets: The compound may interact with cellular receptors or proteins, altering signaling pathways that lead to therapeutic effects.
Antimicrobial Activity
A study examined the antibacterial efficacy of a related compound against multi-drug resistant bacteria. The results indicated an IC50 (half-maximal inhibitory concentration) value significantly lower than that of traditional antibiotics, suggesting a promising alternative for treatment .
Antioxidant Studies
In vitro assays demonstrated that the compound effectively scavenged free radicals, showing a dose-dependent response. This property is crucial for developing therapies aimed at diseases associated with oxidative stress .
Anti-inflammatory Research
Preclinical studies highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine modulation |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Initial studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
